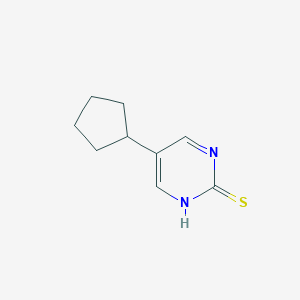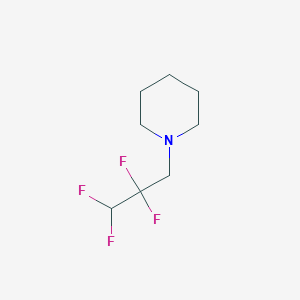
1-(2,2,3,3-Tetrafluoropropyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,3,3-Tetrafluoropropyl)piperidine is an organic compound with the molecular formula C8H13F4N. This compound is a derivative of piperidine, a six-membered heterocyclic amine. The presence of four fluorine atoms in the propyl group attached to the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,2,3,3-Tetrafluoropropyl)piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with 2,2,3,3-tetrafluoropropyl bromide under basic conditions. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of commercially available reagents and solvents, along with optimized reaction conditions, allows for the large-scale production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2,3,3-Tetrafluoropropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,2,3,3-Tetrafluoropropyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2,2,3,3-Tetrafluoropropyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated propyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether: A fluorinated ether used in battery systems.
1H,1H,5Hoctafluoropentyl-1,1,2,2-tetrafluoroethyl ether: Another fluorinated compound with similar applications in electrochemistry.
Uniqueness: 1-(2,2,3,3-Tetrafluoropropyl)piperidine stands out due to its piperidine ring structure combined with a highly fluorinated propyl group. This unique combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
91461-54-0 |
|---|---|
Molekularformel |
C8H13F4N |
Molekulargewicht |
199.19 g/mol |
IUPAC-Name |
1-(2,2,3,3-tetrafluoropropyl)piperidine |
InChI |
InChI=1S/C8H13F4N/c9-7(10)8(11,12)6-13-4-2-1-3-5-13/h7H,1-6H2 |
InChI-Schlüssel |
DLKGURKCVWMIKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,10-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B14364188.png)

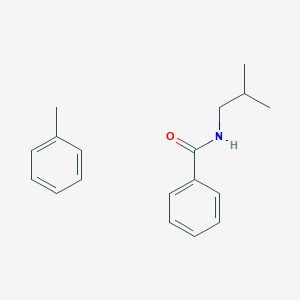
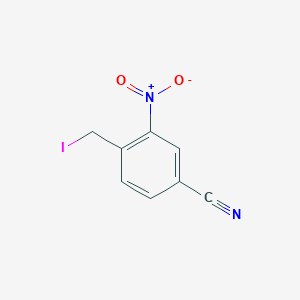
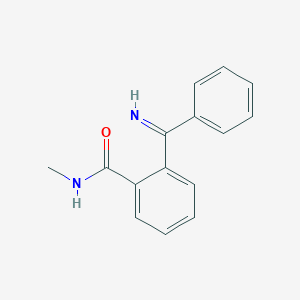
![1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B14364200.png)
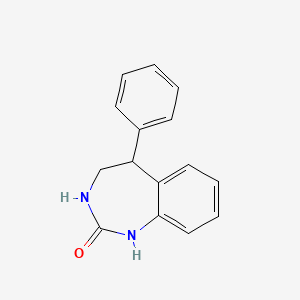
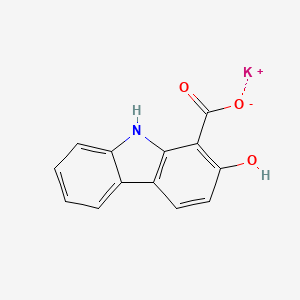
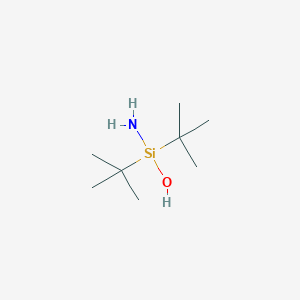
![2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine](/img/structure/B14364223.png)
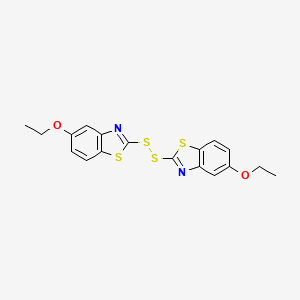
![1-(2-Methyl-6,7-dihydro[1,3]oxazolo[5,4-b]azocin-4(5H)-yl)ethan-1-one](/img/structure/B14364230.png)
![1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea](/img/structure/B14364241.png)
